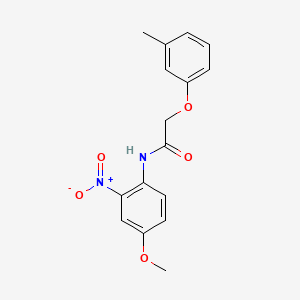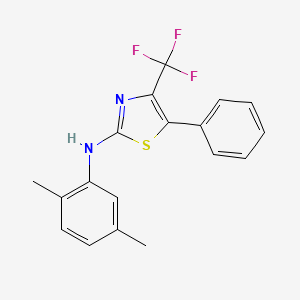![molecular formula C16H23N3O3S B5164907 N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5164907.png)
N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a 2-methylprop-2-en-1-yl group through a substitution reaction. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reactivity of the intermediates is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[4-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13(2)12-18-8-10-19(11-9-18)23(21,22)16-6-4-15(5-7-16)17-14(3)20/h4-7H,1,8-12H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSOBTRDTKNTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}-1-naphthamide](/img/structure/B5164827.png)
![ethyl 4-[(4Z)-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5164837.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5164844.png)
![(5Z)-3-CYCLOHEXYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5164852.png)



![10-(1-piperidinyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5164873.png)

![methyl 4-({[(5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5164886.png)
![3-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}phenol](/img/structure/B5164894.png)
![5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B5164897.png)
![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5164916.png)
![4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B5164919.png)
